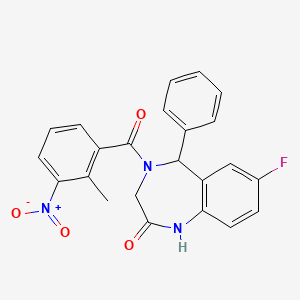

7-fluoro-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Description

Properties

IUPAC Name |

7-fluoro-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O4/c1-14-17(8-5-9-20(14)27(30)31)23(29)26-13-21(28)25-19-11-10-16(24)12-18(19)22(26)15-6-3-2-4-7-15/h2-12,22H,13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHALYJLLGZRIEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Fluoro-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one (commonly referred to as compound 1) is a synthetic derivative of benzodiazepine. This compound is notable for its potential biological activities, particularly its interactions with serotonin receptors and implications in various therapeutic areas.

- Molecular Formula : C23H18FN3O4

- Molecular Weight : 419.412 g/mol

- CAS Number : 2361566-66-5

- Structure : The compound features a benzodiazepine core with a fluorine atom and a nitro-substituted aromatic moiety.

Compound 1 is classified as an arylpyrimidine derivative, known for its interaction with the serotonin 5-HT2B receptor. This receptor plays a significant role in various physiological processes, including:

- Smooth muscle contraction

- Platelet aggregation

- Neuronal function

The antagonistic action at the 5-HT2B receptor suggests potential applications in treating conditions associated with serotonin dysregulation, such as asthma and inflammatory diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of benzodiazepines are well-documented. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways, which could extend to compound 1. Its action on the serotonin receptor may also contribute to modulating inflammatory responses.

In Vitro Studies

In vitro studies conducted on related compounds have demonstrated significant inhibition of bacterial growth at concentrations as low as 1% (w/v) in solvent solutions like DMF . This finding supports the hypothesis that compound 1 could possess comparable antibacterial efficacy.

Case Studies

While direct case studies involving compound 1 are scarce, several studies on benzodiazepine derivatives provide insight into their biological activities:

- A study reported that certain benzodiazepines exhibit anticonvulsant and anxiolytic effects, which may be extrapolated to suggest similar effects for compound 1 due to its structural characteristics .

Data Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related 1,4-benzodiazepin-2-ones highlights critical differences in substituents and their implications:

Table 1: Structural and Functional Comparison

Key Findings:

Nitro groups in related compounds (e.g., 3-nitrobenzoic acid derivatives) are associated with metabolic resistance but may increase toxicity risks .

Halogenation at Position 7: Fluorine (target compound) vs.

Aromatic vs. Aliphatic Substituents :

- The 5-phenyl group in the target compound supports aromatic interactions critical for CNS activity, whereas 5-(4-fluorophenyl) in the analog () may alter dipole interactions and binding kinetics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-fluoro-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-1,4-benzodiazepin-2-one, and how are key intermediates purified?

- Methodology : A common approach involves multi-step condensation and cyclization reactions. For example, nitro-reduction using SnCl₂·2H₂O under reflux (75°C, ethanol) is critical for generating intermediates like fluorinated diamines . Subsequent acylation with 2-methyl-3-nitrobenzoyl chloride and cyclization under acidic conditions forms the benzodiazepine core. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Monitoring via TLC (Rf ~0.3–0.5) ensures intermediate purity .

Q. How is the structural integrity of the compound validated during synthesis?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluoro at C7, nitrobenzoyl at C4) via chemical shifts (e.g., fluorinated aromatic protons at δ 7.1–7.3 ppm) .

- HRMS : Verify molecular formula (e.g., [M+H]+ at m/z 447.08 for C₂₄H₁₆FN₃O₄).

- IR : Identify carbonyl stretches (~1680 cm⁻¹ for the lactam) and nitro groups (~1520 cm⁻¹) .

Advanced Research Questions

Q. What strategies optimize reaction yields while minimizing impurities like des-fluoro or des-nitro byproducts?

- Methodology :

- Temperature control : Maintain reflux <80°C during nitro-reduction to prevent dehalogenation .

- Catalyst screening : Use Pd/C or Raney Ni for selective reductions, avoiding over-reduction of the nitro group .

- Impurity profiling : Compare HPLC retention times with reference standards (e.g., EP impurities like 7-chloro analogs) to identify side products .

Q. How does the substitution pattern (e.g., 2-methyl-3-nitrobenzoyl) influence GABA_A receptor binding compared to classical benzodiazepines?

- Methodology :

- Molecular docking : Model the compound against GABA_A’s α/γ subunit interface (PDB ID: 6HUP). The 3-nitro group may form hydrogen bonds with His102, while the 2-methyl group enhances hydrophobic interactions .

- In vitro assays : Compare EC₅₀ values in rat cortical neuron chloride flux assays vs. diazepam. Note: Fluorine at C7 may reduce metabolic clearance vs. non-fluorinated analogs .

Q. How to resolve contradictions in reported pharmacological data (e.g., anxiolytic vs. sedative effects) across structurally similar benzodiazepines?

- Methodology :

- Subtype selectivity profiling : Use recombinant GABA_A receptors (α1β2γ2 vs. α2β3γ2) to isolate subtype-specific effects. The 2-methyl-3-nitro group may favor α2 binding, reducing sedation .

- Metabolite analysis : Quantify active metabolites (e.g., N-desmethyl derivatives) via LC-MS in plasma to differentiate parent vs. metabolite contributions .

Q. What computational approaches predict the compound’s metabolic stability and potential drug-drug interactions?

- Methodology :

- CYP450 inhibition assays : Screen against CYP3A4/2C19 using fluorogenic substrates. Nitro groups may act as electron-withdrawing moieties, reducing CYP affinity .

- ADMET prediction : Use QikProp to estimate logP (~3.2) and human liver microsomal stability. The fluorine atom improves metabolic resistance by blocking hydroxylation sites .

Experimental Design & Data Analysis

Q. How to design a stability study under accelerated conditions (40°C/75% RH) for this compound?

- Methodology :

- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA at 254 nm.

- Kinetic analysis : Fit degradation data to first-order kinetics to calculate t₁/₂. Nitro groups may hydrolyze under alkaline conditions, forming carboxylic acid derivatives .

Q. What analytical techniques differentiate polymorphic forms of the compound, and how do they impact solubility?

- Methodology :

- PXRD : Compare diffraction patterns (e.g., Form I: peaks at 10.2°, 15.7°; Form II: 9.8°, 16.1°).

- DSC : Identify melting endotherms (Form I: mp 198°C; Form II: mp 205°C).

- Solubility testing : Use shake-flask method in PBS (pH 7.4). Higher crystallinity (Form II) may reduce solubility by 20–30% .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.